

# Sulfo-Cy7.5 DBCO for Copper-Free Click Chemistry: A Technical Guide

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## Compound of Interest

Compound Name: Sulfo-Cy7.5 DBCO

Cat. No.: B12379999

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This in-depth technical guide is intended for researchers, scientists, and drug development professionals utilizing **Sulfo-Cy7.5 DBCO** for copper-free click chemistry applications. It provides a comprehensive overview of the core properties, detailed experimental protocols, and critical data for the successful implementation of this powerful bioconjugation reagent.

## Introduction to Sulfo-Cy7.5 DBCO

**Sulfo-Cy7.5 DBCO** is a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. The Cy7.5 core provides excellent photophysical properties in the NIR window (700-900 nm), which allows for deep tissue penetration and minimal autofluorescence in biological samples. The presence of sulfonate groups significantly enhances its water solubility, making it ideal for bioconjugation reactions in aqueous environments without the need for organic co-solvents that can be detrimental to protein structure and function.

The DBCO moiety enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for covalent labeling of azide-containing biomolecules. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions without interfering with native biological processes. The lack of a cytotoxic copper catalyst makes it particularly well-suited for live-cell imaging and in vivo studies.

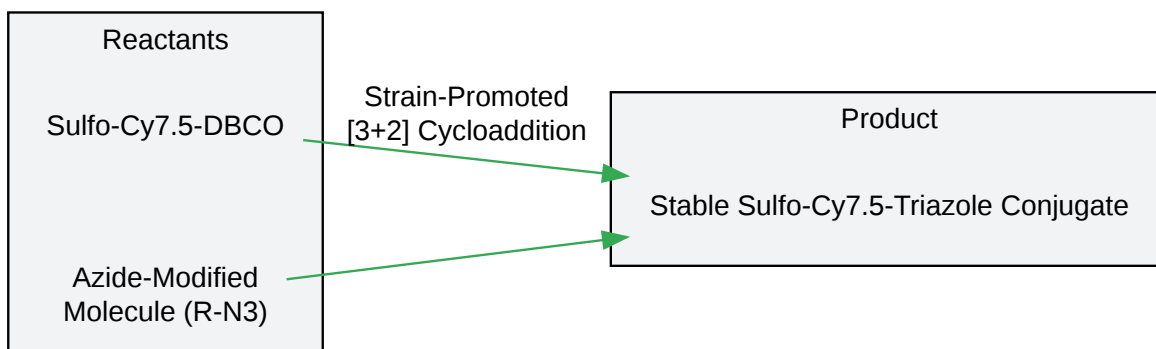
## Physicochemical and Spectroscopic Properties

The key properties of **Sulfo-Cy7.5 DBCO** are summarized in the table below for easy reference. These values are critical for designing and executing labeling experiments and for the subsequent analysis of the conjugates.

Property	Value	Reference(s)
Molecular Weight	~1047.4 g/mol	[1]
Excitation Maximum ( $\lambda_{ex}$ )	~750 nm	[1]
Emission Maximum ( $\lambda_{em}$ )	~773 nm	[1]
Molar Extinction Coefficient	~240,600 M <sup>-1</sup> cm <sup>-1</sup> at 750 nm	
Fluorescence Quantum Yield	~0.24	
Solubility	Good in water, DMSO, DMF	
Storage Conditions (Solid)	-20°C in the dark, desiccated	
Storage Conditions (in DMSO)	-80°C for up to 6 months, -20°C for up to 1 month	

## Reaction Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The copper-free click chemistry reaction between **Sulfo-Cy7.5 DBCO** and an azide-modified molecule proceeds via a [3+2] cycloaddition mechanism. The inherent ring strain of the cyclooctyne in the DBCO group significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst. The reaction is highly specific and forms a stable triazole linkage.



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**Caption:** SPAAC reaction of **Sulfo-Cy7.5 DBCO** with an azide. (Within 100 characters)

## Experimental Protocols

This section provides detailed protocols for the conjugation of **Sulfo-Cy7.5 DBCO** to proteins and the subsequent purification and characterization of the conjugate.

### Labeling of Proteins with **Sulfo-Cy7.5 DBCO-NHS Ester**

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a **Sulfo-Cy7.5 DBCO** N-hydroxysuccinimide (NHS) ester.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- **Sulfo-Cy7.5 DBCO-NHS ester**
- Anhydrous dimethyl sulfoxide (DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting spin column or size-exclusion chromatography (SEC) system

Procedure:

- Protein Preparation:

- Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with PBS.
- If necessary, concentrate the protein solution.
- Reagent Preparation:
  - Immediately before use, prepare a 10 mM stock solution of **Sulfo-Cy7.5 DBCO-NHS** ester in anhydrous DMSO.
- Conjugation Reaction:
  - Add a 5- to 20-fold molar excess of the **Sulfo-Cy7.5 DBCO-NHS** ester stock solution to the protein solution. The final concentration of DMSO should be below 20%.
  - Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.
- Quenching:
  - Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.
  - Incubate for an additional 15 minutes at room temperature.
- Purification:
  - Remove the unreacted **Sulfo-Cy7.5 DBCO-NHS** ester and quenching agent using a desalting spin column or SEC.

## Copper-Free Click Chemistry Reaction

This protocol outlines the reaction between the DBCO-labeled protein and an azide-modified molecule.

Materials:

- DBCO-labeled protein
- Azide-modified molecule

- Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

- Reaction Setup:
  - Mix the DBCO-labeled protein with a 2- to 4-fold molar excess of the azide-modified molecule in the reaction buffer.
- Incubation:
  - Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
- Purification:
  - Purify the final conjugate using an appropriate chromatography method (e.g., SEC, ion-exchange, or affinity chromatography) to remove excess azide-modified molecule.

## Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for purifying DBCO-conjugated proteins.

Method:

- Reverse-Phase HPLC (RP-HPLC):
  - Column: C4 or C18, wide-pore (300 Å)
  - Mobile Phase A: 0.1% TFA in water
  - Mobile Phase B: 0.1% TFA in acetonitrile
  - Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
  - Detection: UV at 280 nm (protein) and 750 nm (Sulfo-Cy7.5).

## Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules per protein molecule.

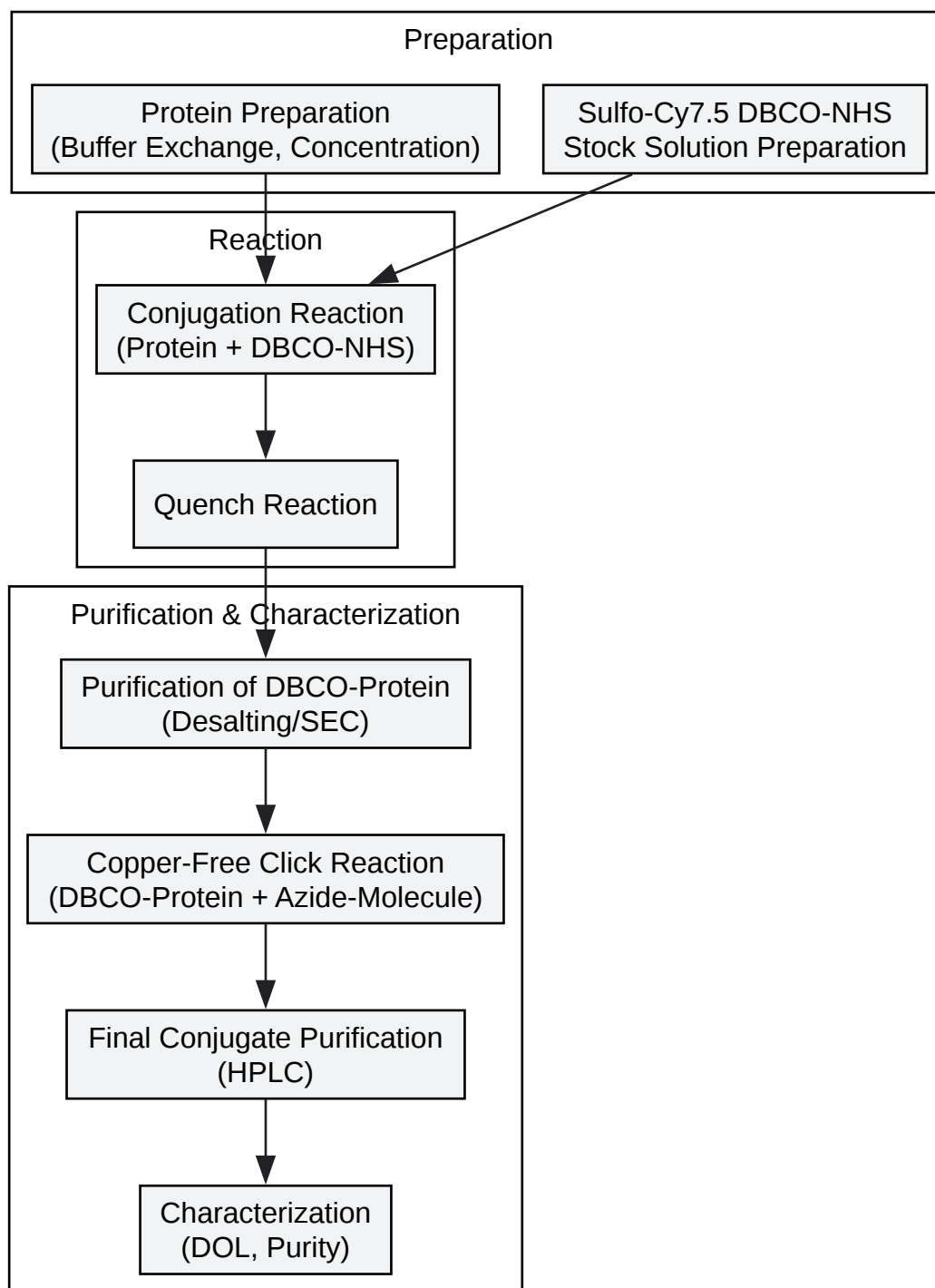
Procedure:

- Purify the Conjugate: Ensure all unconjugated dye is removed.
- Measure Absorbance: Measure the absorbance of the conjugate solution at 280 nm ( $A_{280}$ ) and ~750 nm ( $A_{\text{max}}$ ).
- Calculate Protein Concentration:
  - Corrected  $A_{280} = A_{280} - (A_{\text{max}} \times \text{CF})$ , where CF is the correction factor ( $A_{280}/A_{\text{max}}$  for the free dye).
  - Protein Concentration (M) = Corrected  $A_{280} / (\epsilon_{\text{protein}} \times \text{path length})$
- Calculate Dye Concentration:
  - Dye Concentration (M) =  $A_{\text{max}} / (\epsilon_{\text{dye}} \times \text{path length})$
- Calculate DOL:
  - DOL = Dye Concentration / Protein Concentration

Parameter	Description
$A_{280}$	Absorbance of the conjugate at 280 nm.
$A_{\text{max}}$	Absorbance of the conjugate at the dye's maximum absorbance wavelength (~750 nm).
$\epsilon_{\text{protein}}$	Molar extinction coefficient of the protein at 280 nm.
$\epsilon_{\text{dye}}$	Molar extinction coefficient of Sulfo-Cy7.5 at ~750 nm (~240,600 $\text{M}^{-1}\text{cm}^{-1}$ ).
CF (Correction Factor)	Ratio of the dye's absorbance at 280 nm to its $A_{\text{max}}$ .

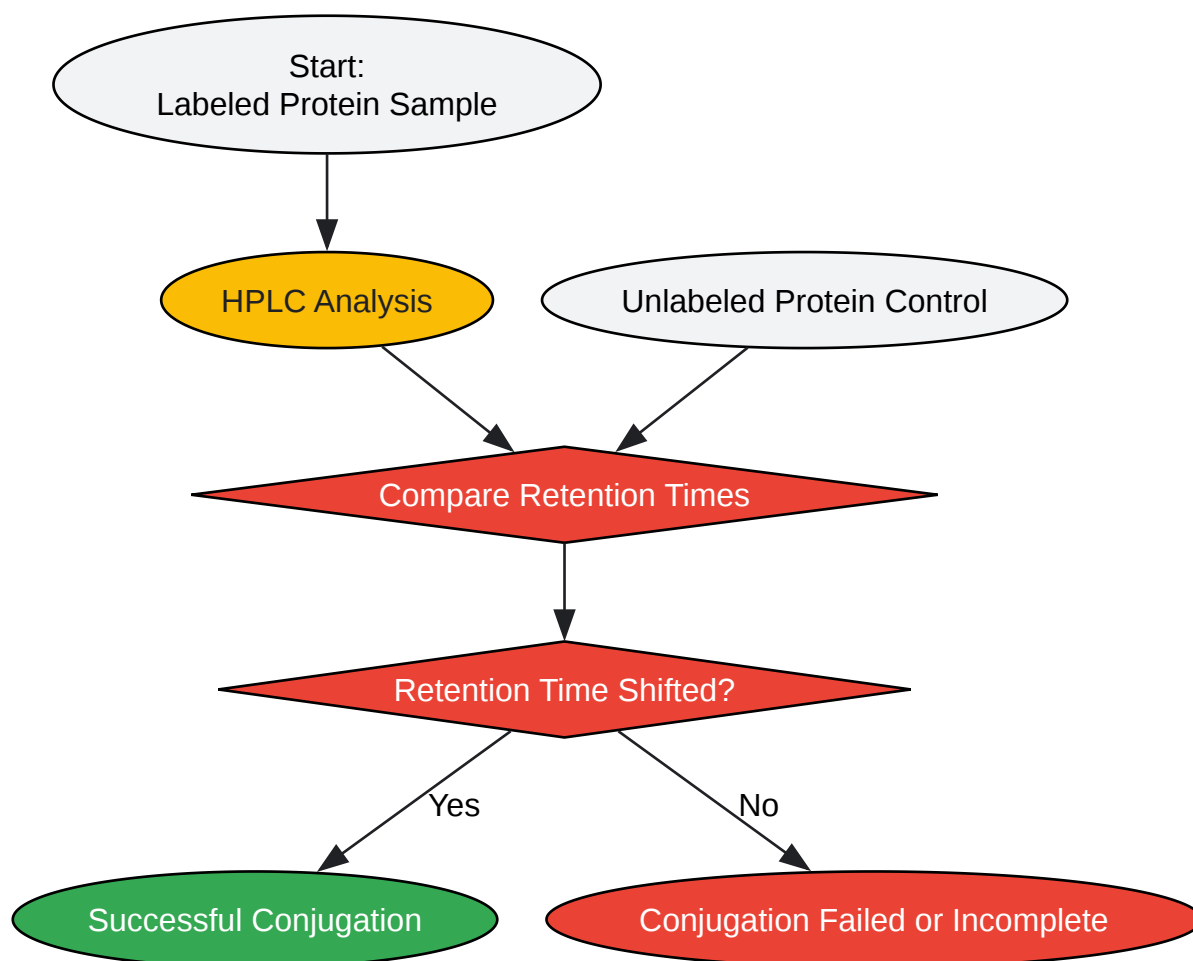
## Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for protein labeling and the logical flow for confirming the conjugation.



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**Caption:** General experimental workflow for **Sulfo-Cy7.5 DBCO** conjugation. (Within 100 characters)



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**Caption:** Logical diagram for HPLC-based confirmation of conjugation. (Within 100 characters)

## Stability and Storage

Proper storage of **Sulfo-Cy7.5 DBCO** and its conjugates is crucial for maintaining their reactivity and fluorescence properties.

- Solid **Sulfo-Cy7.5 DBCO**: Store at -20°C in the dark, and protect from moisture. It is stable for at least 12 months under these conditions.
- Stock Solutions in DMSO: Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.



- DBCO-labeled Proteins: Can be stored at -20°C for up to a month. However, the reactivity of the DBCO group may decrease over time due to oxidation and hydrolysis. For best results, use the labeled protein in the subsequent click reaction as soon as possible.

## Conclusion

**Sulfo-Cy7.5 DBCO** is a highly valuable reagent for the fluorescent labeling of biomolecules in the NIR spectrum. Its water solubility, high reactivity in copper-free click chemistry, and excellent photophysical properties make it a superior choice for a wide range of applications, from in vitro assays to in vivo imaging. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can effectively utilize **Sulfo-Cy7.5 DBCO** to generate robust and reliable fluorescently labeled conjugates for their studies.

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## References

- 1. benchchem.com [benchchem.com]
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